N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide
Description
The compound N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 4-bromophenyl-substituted furan moiety and a methylcarbamoyl-vinyl group.
Properties
Molecular Formula |
C21H17BrN2O3 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-23-21(26)18(24-20(25)15-5-3-2-4-6-15)13-17-11-12-19(27-17)14-7-9-16(22)10-8-14/h2-13H,1H3,(H,23,26)(H,24,25)/b18-13- |
InChI Key |
JFEMWNKCBBOTBF-AQTBWJFISA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Scientific Research Applications
N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: Its unique structural properties make it useful in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s structure can be compared to several analogs with modifications in the carbamoyl, aryl, or heterocyclic substituents. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The tert-butyl-substituted analog () has higher molar mass and likely greater lipophilicity than the target compound, which may enhance membrane permeability but reduce aqueous solubility.
- Bioactivity : Benzimidazole derivatives (e.g., 3j in ) exhibit anti-inflammatory and analgesic effects at 100 mg/kg, suggesting that similar substituents in the target compound could confer comparable activities.
Anti-inflammatory and Analgesic Activities:
- Benzimidazole-linked benzamides () showed significant activity at 100 mg/kg with low gastric toxicity. The target compound’s methylcarbamoyl group may similarly modulate COX or LOX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
